molecular formula C10H7ClFN3O2 B2484016 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 957310-65-5

1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B2484016
CAS No.: 957310-65-5
M. Wt: 255.63
InChI Key: SWUPPJGNJUCAFT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrazole ring (a five-membered ring with two nitrogen atoms), with a nitro group (-NO2) attached at the 3-position. The 1-position of the pyrazole ring is likely attached to a benzyl group, which in turn has chlorine and fluorine substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The nitro group is a strong electron-withdrawing group, which could make the compound reactive. Additionally, the halogens (chlorine and fluorine) on the benzyl group could potentially be reactive sites .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Methodology Development

  • The compound is involved in the synthesis of 1-pyrazol-3-ylbenzimidazoles, utilizing a nucleophilic aromatic displacement reaction. This method is significant for generating libraries of diverse 1-heteroaryl derivatives of benzimidazoles, demonstrating its utility in the facile solution and solid-phase synthesis of these compounds (Portilla et al., 2008).
  • Another research highlights the regioselective synthesis of unsymmetrical 3,5-dialkyl-1-arypyrazoles, illustrating the compound's role in producing intermediates for further chemical transformations. This process showcases the compound's versatility in organic synthesis (Wang, Tan, & Zhang, 2000).

Heterocyclic Chemistry Applications

  • Research on the synthesis of new azo Schiff bases of pyrazole derivatives includes the use of similar compounds, providing insights into the spectroscopic and theoretical investigations of these materials. Such studies are crucial for developing novel compounds with potential applications in dyes and pigments (Özkınalı et al., 2018).
  • The exploration of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis of various heterocyclic scaffolds highlights the potential of compounds with similar functional groups in the preparation of nitrogenous heterocycles, which are of significant importance in drug discovery (Křupková et al., 2013).

Molecular Design and Drug Discovery

  • The identification of kinase inhibitors as novel GPR39 agonists in a study underscores the compound's potential in drug discovery. This research demonstrates the unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39, revealing new possibilities for therapeutic applications (Sato et al., 2016).
  • Another study focused on the synthesis, antibacterial, and antifungal evaluation of novel Mannich base compounds containing oxadiazole and pyrazole moieties, indicating the compound's utility in developing antimicrobial agents (Reddy et al., 2013).

Safety and Hazards

As with any chemical compound, handling “1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole” would require appropriate safety measures. The compound could potentially be harmful if swallowed, cause skin burns, eye damage, and may cause respiratory irritation .

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to understand how the compound influences these pathways and their downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole” are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-9-5-8(12)2-1-7(9)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUPPJGNJUCAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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